![molecular formula C7H5N3O3S B2411345 2-Amino-6-nitrobenzo[d]thiazol-4-ol CAS No. 460044-83-1](/img/structure/B2411345.png)
2-Amino-6-nitrobenzo[d]thiazol-4-ol
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Overview
Description
2-Amino-6-nitrobenzo[d]thiazol-4-ol is a chemical compound with the empirical formula C7H5N3O2S . It has been used as a model analyte for voltammetric determination of electrochemically reducible organic substances . It has also been used in the synthesis of 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid .
Synthesis Analysis
The synthesis of this compound derivatives has been achieved by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular weight of this compound is 195.20 . The SMILES string representation of the molecule isNc1nc2ccc(cc2s1)N+=O
. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s known that this compound has been used in the synthesis of other complex molecules .Physical And Chemical Properties Analysis
The melting point of this compound is 247-249 °C . The compound is likely insoluble in water .Scientific Research Applications
Co-Crystal Formation
2-Amino-6-nitrobenzo[d]thiazol-4-ol has been studied for its ability to form co-crystals, particularly in combination with other molecular entities. For instance, a study explored its co-crystal formation with 4-aminobenzoic acid, showcasing its potential in creating novel molecular structures with distinct properties (Lynch, 2001).
Corrosion Inhibition
This compound has been evaluated for its effectiveness as a corrosion inhibitor. In one study, it was used to prevent corrosion of mild steel in an acidic medium, demonstrating its practical applications in materials science and engineering (Rekha, Kannan, & Gnanavel, 2016).
Chemical Reactivity and Derivatization
Research has focused on the reactivity of this compound derivatives, particularly their interaction with various reagents. This includes the study of its interaction with triphenylphosphine thiocyanate and alkyl isothiocyanates, providing insights into synthetic chemistry applications (Heppell & Al-Rawi, 2015).
Salt and Co-Crystal Studies
Investigations into the non-covalent interactions of this compound with carboxylic acid derivatives have been conducted. These studies aim to understand the binding mechanisms and properties of the resulting salts and co-crystals, which are significant in the field of crystallography and material science (Jin et al., 2012).
Acid Dissociation Constants
Research on the acid dissociation constants of substituted 2-aminobenzothiazole derivatives, including this compound, provides valuable information for understanding the chemical behavior and stability of these compounds under different pH conditions, crucial in analytical and synthetic chemistry (Öǧretir, Demirayak, Tay, & Duran, 2008).
Fluorescent Alternatives in Assays
The compound has been explored as a potential alternative to existing reagents in enzymatic assays, particularly in quantifying thiols. This application is significant in biochemistry and pharmacology for developing more efficient and sensitive assay methods (Maeda et al., 2005).
Safety and Hazards
The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause harm if swallowed, inhaled, or comes into contact with skin .
Relevant Papers The search results include a paper discussing the synthesis and anti-inflammatory properties of novel derivatives of 2-Amino-6-nitrobenzo[d]thiazol-4-ol . Another paper discusses the synthesis of biologically active derivatives of 2-aminobenzothiazole .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They have been discussed in the context of their interaction with the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
It is known that benzothiazole derivatives can inhibit the activity of certain cancer cell lines by inducing apoptosis or programmed cell death .
Biochemical Pathways
Benzothiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Result of Action
It has been suggested that this compound has antimicrobial, antioxidant, and anticancer properties .
properties
IUPAC Name |
2-amino-6-nitro-1,3-benzothiazol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3S/c8-7-9-6-4(11)1-3(10(12)13)2-5(6)14-7/h1-2,11H,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWOTKJTWBBNMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1O)N=C(S2)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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